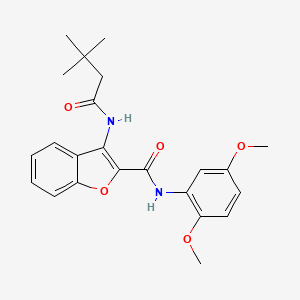
Sodium 2-(pyridin-2-yl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(pyridin-2-yl)quinoline-4-carboxylate is a chemical compound with the linear formula C15H9N2NaO2 . It has a molecular weight of 272.241 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C15H10N2O2.Na/c18-15(19)11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12;/h1-9H,(H,18,19);/q;+1/p-1 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Photoluminescent Properties
Twaróg, Hołyńska, and Kochel (2020) developed a photoluminescent coordination polymer using a ligand derived from quinoline and pyridine, which exhibited unique bathochromic/hypsochromic shifts and weak antiferromagnetic interactions. This study underscores the ligand's extended coordination capabilities, which are advantageous for constructing polymers with desirable optical and magnetic properties Twaróg, Hołyńska, & Kochel, 2020.
Antibacterial and Fluorescent Behavior
Zhang et al. (2016) synthesized metal complexes based on quinoline carboxylate ligand, demonstrating their 1D chain structure, 3D supramolecular network through hydrogen bonds, and their fluorescent behavior and antibacterial activities. This research provides insights into the multifunctional applications of these complexes, including as antibacterial agents and in fluorescence-based technologies Zhang et al., 2016.
Sensing Applications in Bioimaging
Pawar, Akula, Labala, Venuganti, Bhattacharya, and Nag (2016) evaluated bipyridine-based constructs as "turn-on" fluorescent sensors for Zn2+ ions in aqueous solution, overcoming the challenge of low water solubility. Their study emphasizes the sensor's selectivity and capability to detect Zn2+ at micromolar levels, with potential applications in bioimaging under physiological conditions Pawar et al., 2016.
Chemical Synthesis and Functionalization
Peng, Song, He, Tang, Tan, Cao, Lin, and He (2019) developed an eco-friendly protocol for synthesizing 2-sulfonyl quinolines/pyridines through sulfonylation of heteroaromatic N-oxides with sodium sulfinates. This method highlights the compound's versatility in chemical synthesis and potential applications in the development of new pharmaceuticals and materials Peng et al., 2019.
Metalation and Functionalization Strategies
Schlosser and Marull (2003) demonstrated the selective metalation and subsequent functionalization of pyridines and quinolines, offering a pathway to regioisomerically pure carboxylic acids. This research contributes to the broader understanding of organic synthesis, enabling the production of structurally diverse derivatives for various applications Schlosser & Marull, 2003.
Safety and Hazards
The safety information for Sodium 2-(pyridin-2-yl)quinoline-4-carboxylate indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
sodium;2-pyridin-2-ylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2.Na/c18-15(19)11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12;/h1-9H,(H,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPXALSHJIZPBB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
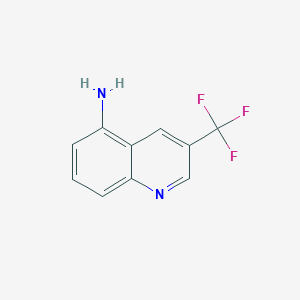
![N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide](/img/structure/B2618384.png)


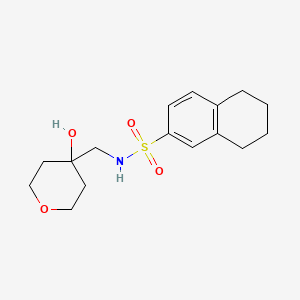
![(E)-2-(2-hydroxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2618392.png)

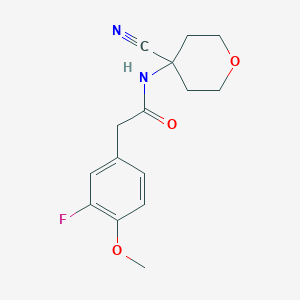
![1-{3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-yl}prop-2-en-1-one](/img/structure/B2618396.png)
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2618397.png)
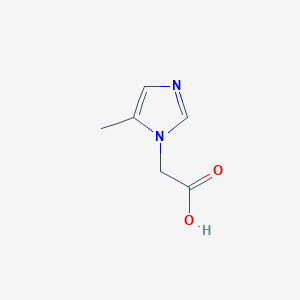
![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2618400.png)
